4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride
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Overview
Description
4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride is a chemical compound with the CAS Number: 1955548-27-2. It has a molecular weight of 285.24 and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 4-((4-methylthiazol-2-yl)methyl)piperidin-4-ol dihydrochloride . The Inchi Code is 1S/C10H16N2OS.2ClH/c1-8-7-14-9(12-8)6-10(13)2-4-11-5-3-10;;/h7,11,13H,2-6H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound is a powder stored at room temperature . It has a molecular weight of 285.24 .Scientific Research Applications
Synthesis and Chemistry
- 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride is a chemical compound used in the synthesis of various pharmacologically active molecules. One notable example is the synthesis of Lubeluzole, a drug candidate, via a convergent synthesis method involving the alkylation of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine (Bruno et al., 2006).
Pharmacological Research
- The compound has been used in the synthesis of derivatives with potential anti-arrhythmic activity, as demonstrated in a study where 1,3-thiazole derivatives were synthesized (Abdel‐Aziz et al., 2009).
Medicinal Chemistry
- It is instrumental in creating Aurora kinase inhibitors, potentially useful in cancer treatment. This application demonstrates the compound's role in developing targeted therapies for various diseases (ロバート ヘンリー,ジェームズ, 2006).
Crystallography and Material Science
- The compound is involved in studies focusing on crystal structure, such as the analysis of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. These studies contribute to understanding the structural properties of related chemical compounds (Manimaran et al., 2014).
Bioorganic Chemistry
- Research on synthesizing novel compounds with antimicrobial properties often utilizes 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride. Such studies aim to develop new antimicrobial agents to combat various bacterial and fungal infections (Venkatesan & Maruthavanan, 2012).
Drug Development and Metabolism
- The compound plays a role in studying the metabolism and disposition of novel drugs, as seen in the case of SB-649868, an orexin 1 and 2 receptor antagonist. Understanding the metabolic pathways of such compounds is crucial for developing safe and effective medications (Renzulli et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse physicochemical properties, which can influence their pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole derivatives, including solubility and stability, can be influenced by environmental conditions .
properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS.2ClH/c1-8-7-14-9(12-8)6-10(13)2-4-11-5-3-10;;/h7,11,13H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJCUHOQNHFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2(CCNCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride |
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